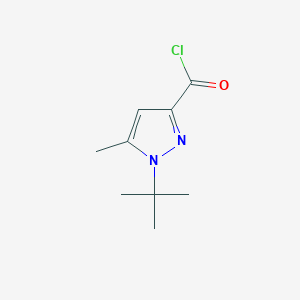
5-Fluor-2-(Trifluormethyl)Phenylessigsäure
Übersicht
Beschreibung
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid is a fluorinated derivative of phenylacetic acid. It is known for its unique properties and has been studied for its potential use in various scientific research applications. This compound is a carboxylic acid with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
Mode of Action
It is known that the compound can undergo functionalization via lithiation and reaction with electrophiles .
Biochemical Pathways
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with pathways related to blood clotting and inflammation.
Result of Action
Similar compounds have shown potential as antitumor agents , suggesting that it may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. For instance, it is recommended to avoid dust formation, ingestion, and inhalation of the compound . It should be stored in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis. The interaction between 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid and leucyl-tRNA synthetase involves the inhibition of the enzyme’s activity, thereby affecting the overall protein synthesis process . Additionally, this compound can form hydrogen bonds via the fluorine atom, which enhances its binding affinity with various biomolecules .
Cellular Effects
The effects of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid to leucyl-tRNA synthetase results in the inhibition of the enzyme’s activity, which in turn affects protein synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid in laboratory settings have been studied extensively. Over time, this compound exhibits stability and resistance to degradation under standard laboratory conditions . Long-term studies have shown that 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways . For instance, its interaction with leucyl-tRNA synthetase affects protein synthesis, which in turn impacts overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The distribution of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid is crucial for its efficacy, as it determines the concentration of the compound at the site of action .
Subcellular Localization
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for the compound’s interaction with target biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid typically involves the introduction of fluorine atoms into the phenylacetic acid structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring. Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing fluorine gas or other fluorinating agents under controlled conditions. The process requires careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-(Trifluoromethyl)Phenylacetic Acid
- 2-(4-Cyano-3-Fluorophenyl)Acetic Acid
- 5-Trifluoromethyl-2-Formylphenylboronic Acid
Comparison: 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Eigenschaften
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZRGDMAFXULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372166 | |
| Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-52-5 | |
| Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239135-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)
![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)
![5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B1302037.png)











